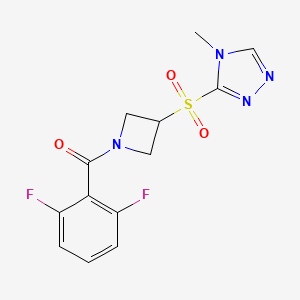

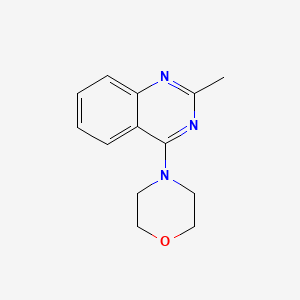

![molecular formula C24H23N3O3S2 B2793265 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide CAS No. 313223-46-0](/img/structure/B2793265.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide, also known as BZML, is a compound that has gained significant interest in the scientific community due to its potential therapeutic applications. BZML belongs to the class of benzamide compounds and has been studied for its pharmacological properties.

科学研究应用

Anti-Tubercular Activity

Abstract: Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules have been evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis . The inhibitory concentrations of these newly synthesized derivatives were compared with standard reference drugs. Notably, the new benzothiazole derivatives demonstrated better inhibition potency against the tuberculosis-causing bacterium .

Optical Materials and Biological Potential

Structural Study: Hydrazonylsulfones, including compounds like Bt-NHNHSO2R , have been studied for their optical properties and biological potential. Among these, a structural study was conducted on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . These compounds exhibit interesting properties and may find applications in optical materials and beyond .

Medicinal Chemistry and Drug Design

Synthesis of N’-(1,3-Benzothiazol-2-yl)-Substituted Benzamides: Using hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis, novel N’-(1,3-benzothiazol-2-yl)-substituted benzamides were prepared. These compounds were obtained in high yields (80–95%) under relatively mild reaction conditions. Their potential as drug candidates warrants further investigation .

Heterocyclic Chemistry and Organic Synthesis

Benzothiazole Derivatives: The synthesis of benzothiazole derivatives involves diverse pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reactions, molecular hybridization techniques, and microwave irradiation. Researchers continue to explore novel synthetic routes to enhance the diversity of these heterocyclic molecules .

Mechanism of Resistance in Anti-TB Drugs

Insights into Drug Resistance: In addition to synthesis, understanding the mechanism of resistance of anti-TB drugs is crucial. Incorporating this knowledge allows researchers to design more effective compounds and combat drug-resistant strains of tuberculosis .

Molecular Docking Studies and Targeted Inhibition

Seeking Potent Inhibitors: Structure-activity relationships (SAR) of the new benzothiazole derivatives have been investigated. Molecular docking studies against the target protein DprE1 aim to identify potent inhibitors with enhanced anti-tubercular activity. These computational approaches guide drug design efforts .

属性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)18-15-13-17(14-16-18)23(28)25-20-10-6-5-9-19(20)24-26-21-11-7-8-12-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBGZIVTKVJBGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

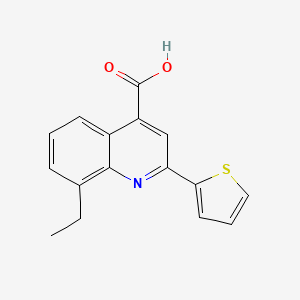

![N-(3-fluorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2793182.png)

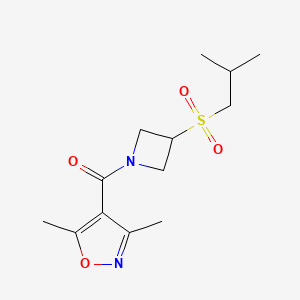

![2-((3-(sec-butyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793185.png)

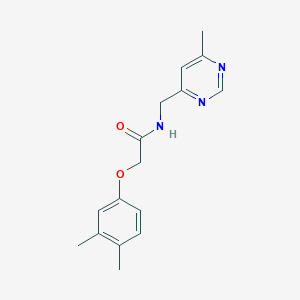

![Sodium {3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanide](/img/structure/B2793186.png)

![5,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2793189.png)

![dimethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2793192.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2793195.png)